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Compound of Interest

(R)-2-Amino-2-(thiophen-3-
Compound Name:
yl)acetic acid

Cat. No.: B051113

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Thienylglycine is a non-proteinogenic amino acid that has garnered significant interest in
the fields of medicinal chemistry and drug development. Its unique thienyl moiety imparts
distinct physicochemical properties, making it a valuable building block for the synthesis of
novel therapeutic agents. This technical guide provides a comprehensive overview of the
structure and enantioselective synthesis of (R)-3-Thienylglycine, focusing on detailed
experimental protocols and quantitative data to aid researchers in its practical application.

Chemical Structure and Properties

(R)-3-Thienylglycine, systematically named (R)-2-amino-2-(thiophen-3-yl)acetic acid, is a
chiral molecule characterized by a central alpha-carbon bonded to an amino group, a
carboxylic acid group, a hydrogen atom, and a thiophene ring at the 3-position.

Chemical Structure:

Key Physicochemical Properties:
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Property Value

Molecular Formula CeH7NO:2S

Molecular Weight 157.19 g/mol

CAS Number 1194-86-1

Appearance White to off-white crystalline powder
Chirality (R)-enantiomer

Enantioselective Synthesis of (R)-3-Thienylglycine

The synthesis of enantiomerically pure (R)-3-Thienylglycine is crucial for its application in
pharmaceuticals, as different enantiomers can exhibit distinct pharmacological activities.
Several strategies have been developed for its asymmetric synthesis, with the Strecker
synthesis employing a chiral auxiliary being a prominent and effective method.

Asymmetric Strecker Synthesis via Crystallization-
Induced Asymmetric Transformation

This method utilizes a chiral auxiliary, (R)-phenylglycine amide, to induce diastereoselectivity in
the Strecker reaction. The subsequent crystallization of the desired diastereomer drives the
equilibrium towards its formation, resulting in a high diastereomeric excess. The
diastereomerically pure aminonitrile can then be hydrolyzed to yield the target (R)-3-
Thienylglycine.

Reaction Scheme:
Step 1: Synthesis of the Diastereomeric a-Aminonitriles

e To a solution of (R)-phenylglycine amide (1.0 eq) in a suitable solvent such as methanol or a
mixture of water and methanol, add thiophene-3-carbaldehyde (1.0 eq).

e Add a solution of sodium cyanide (1.1 eq) and acetic acid (1.1 eq) in water to the mixture.

 Stir the reaction mixture at a controlled temperature (e.g., 25-70 °C) to facilitate the formation
of the a-aminonitriles and induce crystallization of the desired (R,S)-diastereomer.
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e Monitor the reaction progress and diastereomeric ratio by a suitable analytical technique,
such as HPLC.

e Once the desired diastereomeric excess is achieved, filter the precipitated (R,S)-0-
aminonitrile and wash it with a cold solvent.

Step 2: Hydrolysis of the a-Aminonitrile

e Suspend the diastereomerically pure (R,S)-a-aminonitrile in a strong aqueous acid, such as
6 M hydrochloric acid.

e Heat the mixture at reflux until the hydrolysis of the nitrile and the cleavage of the chiral
auxiliary are complete.

» Cool the reaction mixture and neutralize it with a suitable base to precipitate the crude (R)-3-
Thienylglycine.

o Purify the product by recrystallization from a suitable solvent system to obtain
enantiomerically pure (R)-3-Thienylglycine.

Parameter Value Reference
Diastereomeric Ratio (dr) >99:1 ((R,S):(R,R)) [1112]

Yield of (R,S)-a-aminonitrile 76-93% [2]
Enantiomeric Excess (ee) >98% [2]

] 73% (for a similar synthesis of
Overall Yield ) [2]
(S)-tert-leucine)

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the asymmetric Strecker synthesis of (R)-3-
Thienylglycine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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